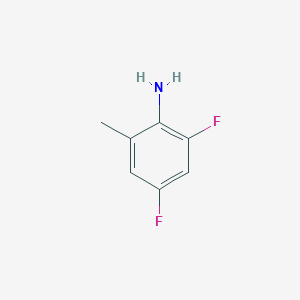

2,4-Difluoro-6-methylaniline

Description

Structure

3D Structure

Properties

IUPAC Name |

2,4-difluoro-6-methylaniline | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H7F2N/c1-4-2-5(8)3-6(9)7(4)10/h2-3H,10H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YOUATWOIMFYCAR-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC(=C1N)F)F | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H7F2N | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

143.13 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for 2,4 Difluoro 6 Methylaniline

Classical and Established Synthetic Routes to Substituted Anilines

Historically, the synthesis of substituted anilines has been dominated by a few robust and well-understood methodologies. These classical routes often serve as the foundation for more complex syntheses.

One of the most fundamental methods for preparing anilines is the nitration of an aromatic ring followed by the reduction of the nitro group . chemistrysteps.comchemguide.co.ukyoutube.com This two-step process begins with an electrophilic aromatic substitution reaction, where a mixture of concentrated nitric acid and sulfuric acid introduces a nitro group (–NO2) onto the benzene (B151609) ring. chemguide.co.ukyoutube.com The resulting nitroaromatic compound is then reduced to an amine (–NH2). Common reducing agents for this transformation include metals like tin, iron, or zinc in the presence of hydrochloric acid, or catalytic hydrogenation using catalysts such as palladium on carbon (Pd/C). chemistrysteps.comyoutube.com

Another key classical method is nucleophilic aromatic substitution (SNAr) . This reaction is particularly effective for aryl halides that contain electron-withdrawing groups, which activate the ring towards nucleophilic attack. fishersci.sebeilstein-journals.orgtib.eu An amine or an ammonia (B1221849) equivalent can act as the nucleophile, displacing a halide or another suitable leaving group on the aromatic ring to form the corresponding aniline (B41778) derivative. fishersci.sebeilstein-journals.org The reaction typically requires a base and may be facilitated by heat. fishersci.se

The Sandmeyer reaction provides a versatile route to various substituted arenes, including aryl halides, from primary arylamines via a diazonium salt intermediate. nih.govucla.eduwikipedia.orglscollege.ac.in The primary amine is first treated with nitrous acid (HNO₂) to form a stable arenediazonium salt (Ar–N₂⁺X⁻). libretexts.org This diazonium group can then be replaced by a variety of nucleophiles. lscollege.ac.inlibretexts.org While commonly used to introduce halogens or cyano groups using copper(I) salts as catalysts, variations of this reaction are crucial for the strategic modification of aromatic rings. wikipedia.orglscollege.ac.in

Modern and Sustainable Approaches in the Synthesis of 2,4-Difluoro-6-methylaniline

Recent advancements in organic synthesis have focused on developing more efficient, selective, and environmentally friendly methods. These modern approaches offer new avenues for the synthesis of complex molecules like this compound.

Building upon the classical reduction of nitroarenes, modern hydrogenation strategies employ advanced catalytic systems to achieve high efficiency and selectivity. Catalytic hydrogenation is a key sustainable method that typically uses molecular hydrogen (H₂) as the reductant, producing water as the only byproduct. For the synthesis of a fluorinated aniline, this would involve the reduction of a corresponding fluorinated nitroaromatic precursor. The choice of catalyst (e.g., palladium, platinum, nickel) and reaction conditions (pressure, temperature, solvent) is critical to ensure the selective reduction of the nitro group without affecting other functional groups like the fluorine atoms on the aromatic ring. youtube.com

Fluoroamination involves the introduction of both fluorine and an amino group. Modern methods in this area focus on direct C–F bond formation and C–N bond formation, often using specialized reagents and catalysts. For instance, enzymatic synthesis is an emerging sustainable approach where enzymes like fluorinases can catalyze the formation of C-F bonds under mild conditions, though their application to complex substituted arenes is still an area of active research. nih.gov Other techniques may involve the use of novel fluorinating agents or advanced catalytic systems, such as those based on palladium or copper, to couple amines with fluorinated aromatic precursors. galchimia.com

Mechanochemistry utilizes mechanical force, such as ball milling, to induce chemical reactions, often in the absence of a solvent or with minimal solvent use. This approach is considered a green chemistry technique as it can reduce waste and energy consumption. Mechanochemical methods have been successfully applied to a variety of organic reactions, including the synthesis of N-substituted anilines and other nitrogen-containing compounds. researchgate.net While specific application to this compound is not widely documented, the principles of mechanochemistry suggest its potential for reactions like nucleophilic aromatic substitution or condensation reactions that could lead to aniline derivatives.

Photoinduced reactions use light to initiate chemical transformations, often allowing for reactions to occur under mild conditions without the need for high temperatures. In the context of fluorinated anilines, recent research has focused on the direct C–H difluoroalkylation of existing aniline derivatives. rsc.orgrsc.orgacs.org These methods, which can be catalyst-free or utilize photocatalysts like iridium complexes, typically involve the generation of a difluoroalkyl radical that then adds to the aniline ring. rsc.orgacs.orgnih.gov This approach is used to introduce a difluoroalkyl group (–CF₂R) onto an aniline, rather than synthesizing the aniline core itself. The reaction often proceeds via the formation of an electron-donor–acceptor (EDA) complex between the aniline and the difluoroalkylating agent. rsc.orgrsc.org

Directed ortho-lithiation (DoM) is a powerful tool for achieving regioselective functionalization of aromatic rings. wikipedia.org The strategy relies on a directing metalation group (DMG) on the aromatic ring, which coordinates to an organolithium reagent (like n-butyllithium) and directs deprotonation to the adjacent ortho position. wikipedia.org The resulting aryllithium intermediate can then react with a wide range of electrophiles to introduce a new substituent. organic-chemistry.org For a molecule like this compound, a protected amine group (e.g., a pivaloyl or Boc group) can act as a potent DMG to direct lithiation. acs.org Furthermore, fluorine itself can act as an ortho-directing group, providing another strategic handle for the regioselective construction of the target molecule. researchgate.net

Regioselective and Stereoselective Considerations in its Formation

The synthesis of this compound necessitates precise control over the introduction of substituents onto the aromatic ring. Regioselectivity is paramount in ensuring the correct constitutional isomer is formed.

Regioselectivity in Fluorination: A primary challenge is the controlled introduction of two fluorine atoms onto a 6-methylaniline precursor. The directing effects of the amino (-NH₂) and methyl (-CH₃) groups are crucial. Both are ortho, para-directing for electrophilic aromatic substitution. Therefore, direct fluorination of 6-methylaniline would likely yield a mixture of products, with substitution occurring at positions 2, 4, and potentially the sterically hindered position 6.

However, the regioselectivity of electrophilic fluorination can be dramatically altered by the reaction medium. In strongly acidic conditions, such as triflic acid, the amino group is protonated to form an ammonium (B1175870) (-NH₃⁺) species. daneshyari.com This protonated group acts as a powerful electron-withdrawing group and becomes meta-directing. daneshyari.com This effect can be harnessed to achieve the desired 2,4-difluoro substitution pattern. For instance, fluorination of a protonated 2-methylaniline (o-toluidine) precursor would be directed to the 3- and 5-positions (meta to the -NH₃⁺ group). Applying this logic to a 2,6-disubstituted precursor is more complex, but highlights how reaction conditions can manipulate regiochemical outcomes.

Stereoselective Considerations: The target molecule, this compound, is achiral, meaning it does not have non-superimposable mirror images. Therefore, stereoselective considerations are not applicable to its direct formation. However, if a chiral center were to be introduced into a derivative, for example through alkylation at a position benzylic to the ring, stereoselective methods would become essential. Methodologies for the stereospecific synthesis of chiral anilines, such as the transition-metal-free coupling of alkylboronic esters with aryl hydrazines, have been developed and provide access to enantioenriched aniline products. nih.govresearchgate.net Such strategies could be adapted for the synthesis of chiral derivatives of this compound.

Mechanistic Investigations into Key Synthetic Steps

The formation of this compound can proceed through different mechanistic pathways depending on the chosen synthetic route. The two most probable routes involve either electrophilic aromatic substitution to introduce the fluorine atoms or nucleophilic aromatic substitution (SNAr) to introduce the amino group.

Mechanism of Electrophilic Fluorination: If starting from 6-methylaniline, the introduction of fluorine atoms would occur via an electrophilic aromatic substitution mechanism. The mechanism of electrophilic fluorination using modern N-F reagents (e.g., Selectfluor®) is still debated and can proceed via a single-electron transfer (SET) or a more traditional SN2-like pathway involving a concerted attack of the aromatic ring on the electrophilic fluorine source. wikipedia.orgresearchgate.net The high electronegativity of fluorine makes F⁺ a challenging intermediate, and the reaction is facilitated by reagents that have a nitrogen atom bonded to fluorine, weakening the N-F bond and making the fluorine atom susceptible to nucleophilic attack by the electron-rich aniline ring.

Mechanism of Nucleophilic Aromatic Substitution (SNAr): Alternatively, if the synthesis starts with a substrate like 1,3,5-trifluoro-2-methylbenzene, the amino group could be introduced via an SNAr reaction. The classic SNAr mechanism is a two-step process:

Addition Step: The nucleophile (e.g., ammonia or an amide anion) attacks the carbon atom bearing a leaving group (a fluorine atom in this case). This step is typically the rate-determining step as it involves the disruption of the ring's aromaticity. stackexchange.com This forms a resonance-stabilized anionic intermediate known as a Meisenheimer complex. The presence of other electron-withdrawing fluorine atoms on the ring is crucial for stabilizing the negative charge of this intermediate. stackexchange.com

Elimination Step: The leaving group (fluoride) is expelled, and the aromaticity of the ring is restored.

Interestingly, recent studies have shown that many SNAr reactions, particularly with less-activated substrates or with certain nucleophiles, may not proceed through a distinct Meisenheimer intermediate but rather via a concerted or borderline mechanism. springernature.comnih.gov In these cases, the C-N bond formation and C-F bond cleavage occur in a single, continuous step. The high electronegativity of fluorine makes it a poor leaving group in SN2 reactions but an effective group for activating the ring toward nucleophilic attack in SNAr, as it strongly stabilizes the anionic intermediate through its inductive effect. stackexchange.com

Green Chemistry Principles in this compound Synthesis

Applying green chemistry principles to the synthesis of aromatic amines is an area of active research, aiming to reduce environmental impact and improve safety. rsc.orgbenthamdirect.com Several strategies can be envisioned for a greener synthesis of this compound.

Use of Biocatalysis: A potential green route could involve the reduction of a nitro precursor, such as 2,4-difluoro-6-methyl-1-nitrobenzene. While traditional methods for nitro group reduction often use metal hydrides or catalytic hydrogenation under high pressure, biocatalytic methods offer a sustainable alternative. nih.govacs.org Nitroreductase (NR) enzymes can selectively reduce aryl nitro groups to anilines under mild, aqueous conditions at atmospheric pressure. acs.org This chemoenzymatic approach avoids the need for high-pressure hydrogen gas and expensive, resource-intensive precious-metal catalysts. nih.govacs.org

Atom Economy and Catalysis: As discussed in section 2.4, catalytic methods inherently align with green chemistry principles by reducing waste. Direct C-H functionalization is particularly atom-economical as it avoids the use of pre-functionalized substrates, thus reducing the number of synthetic steps and the generation of stoichiometric byproducts. rsc.org

Safer Solvents and Reagents: A key principle of green chemistry is the use of safer solvents. Many modern catalytic reactions, including some C-N couplings and photocatalytic reductions, are being developed to work in water or other environmentally benign solvents, replacing volatile and toxic organic solvents. nih.gov Furthermore, developing routes that avoid hazardous reagents, such as elemental fluorine, in favor of safer electrophilic fluorinating agents like Selectfluor®, contributes to a greener process. daneshyari.com The ideal green synthesis would utilize non-toxic, renewable starting materials, minimize energy consumption (e.g., through photocatalysis at room temperature), and proceed with high efficiency and selectivity to reduce purification needs. nih.gov

Reactivity and Mechanistic Investigations of 2,4 Difluoro 6 Methylaniline

Radical Reactions and Photochemical Transformations

The presence of an electron-rich aromatic ring and an amino group makes 2,4-Difluoro-6-methylaniline a candidate for participation in radical reactions, particularly those initiated by photochemical means. While specific studies on this compound are not extensively documented in publicly available literature, the reactivity of substituted anilines in photoinduced reactions provides a strong basis for understanding its potential transformations.

Photoinduced Difluoroalkylation:

A prominent example of a radical reaction involving anilines is photoinduced difluoroalkylation. acs.orgacs.org In these reactions, a fluoroalkyl radical is generated, which then adds to the aniline (B41778) ring. The general mechanism for such a transformation can be initiated through two primary pathways: the use of an organic photocatalyst or the formation of an electron donor-acceptor (EDA) complex. acs.orgacs.org

In a photocatalytic cycle, a photosensitizer, such as Eosin Y, absorbs visible light and enters an excited state. acs.org This excited photosensitizer can then engage in a single electron transfer (SET) with a fluoroalkyl source, like ethyl difluoroiodoacetate, to generate a difluoroalkyl radical. acs.org The aniline derivative, in this case, this compound, can then react with this radical. The resulting radical intermediate is subsequently oxidized and deprotonated to yield the difluoroalkylated aniline product. acs.org

Alternatively, an EDA complex can form between the aniline (the electron donor) and the fluoroalkyl iodide (the electron acceptor). acs.orgacs.org Upon irradiation with light of a suitable wavelength, an electron is transferred from the aniline to the fluoroalkyl iodide, leading to the formation of an aniline radical cation and a fluoroalkyl radical. acs.orgacs.org These radicals can then combine, and subsequent deprotonation leads to the final product. Radical trapping experiments using agents like galvinoxyl and 1,1-diphenylethene have confirmed the involvement of radical intermediates in these transformations. acs.org

The regioselectivity of these reactions on this compound would be influenced by the directing effects of the amino, fluoro, and methyl substituents on the aromatic ring.

Mechanistic Insights from Related Studies:

Quantum yield experiments on similar systems have indicated the operation of a radical chain mechanism in some instances. acs.org The proposed mechanism involves the initial photoinduced SET to generate the radical species, followed by the reaction of the aniline with the fluoroalkyl radical. acs.org The resulting radical intermediate can then react with another molecule of the fluoroalkyl source to propagate the chain. acs.org

The table below summarizes the key aspects of photoinduced difluoroalkylation of anilines, which are applicable to this compound.

| Reaction Aspect | Description |

| Reaction Type | Radical aromatic substitution |

| Initiation | Photochemical (visible light) |

| Key Intermediates | Fluoroalkyl radicals, Aniline radical cations |

| Mechanistic Pathways | Photocatalytic cycle, Electron Donor-Acceptor (EDA) complex formation |

| Evidence for Radicals | Radical trapping experiments, Quantum yield measurements |

Acid-Base Equilibria and Protonation Studies

The basicity of anilines is a fundamental property that is significantly influenced by the nature of substituents on the aromatic ring. For this compound, the presence of two electron-withdrawing fluorine atoms and one electron-donating methyl group creates a nuanced electronic environment that dictates its acid-base behavior.

The lone pair of electrons on the nitrogen atom of the amino group is responsible for the basicity of anilines. The availability of this lone pair to accept a proton is modulated by resonance and inductive effects of the ring substituents. Electron-withdrawing groups, such as fluorine, decrease the basicity by delocalizing the lone pair into the aromatic ring and through inductive withdrawal of electron density. Conversely, electron-donating groups, like the methyl group, increase basicity by pushing electron density into the ring and onto the nitrogen atom.

In the case of this compound, the two fluorine atoms are expected to significantly decrease the basicity compared to aniline. The methyl group will have a counteracting, albeit weaker, effect. The position of the substituents also plays a role. An ortho-methyl group can introduce steric hindrance to protonation at the nitrogen, which may also affect basicity.

| Substituent | Position | pKb |

| H | - | 9.4 |

| Me | para | 8.9 |

| Me | meta | 9.3 |

| Me | ortho | 9.6 |

| F | para | 9.3 |

| F | meta | 10.4 |

| F | ortho | 10.0 |

| NO2 | para | 13.0 |

Data sourced from a table of experimental pKb values for substituted anilines. qorganica.com

Based on this data, the two fluorine atoms in this compound would be expected to increase the pKb significantly, making it a weaker base than aniline. The ortho-methyl group may slightly increase the pKb due to steric effects, while also having a weak electron-donating effect.

Protonation Site:

For substituted anilines, protonation can occur either on the nitrogen atom of the amino group or on the aromatic ring. redalyc.org In the gas phase, ring protonation can be competitive, but in solution, protonation almost exclusively occurs at the nitrogen atom. redalyc.org For this compound in an aqueous medium, protonation is expected to occur on the nitrogen to form the corresponding anilinium ion. The protonation of the amino group leads to the formation of an anilinium ion, which is a meta-directing group in electrophilic aromatic substitution reactions. pearson.com

Derivatization Strategies for Advanced Chemical Entities

The functional groups present in this compound, namely the primary amine and the activated aromatic ring, offer multiple handles for derivatization to construct more complex and potentially bioactive molecules.

Synthesis of Heterocyclic Compounds:

One important derivatization strategy is the use of anilines in the synthesis of heterocyclic compounds, which are prevalent scaffolds in medicinal chemistry. For instance, substituted anilines can be key components in multi-component reactions to form complex heterocyclic systems. A one-pot, three-component synthesis of meta-hetarylanilines has been developed using heterocycle-substituted 1,3-diketones, an amine, and acetone. beilstein-journals.org In this type of reaction, this compound could serve as the amine component, leading to the formation of a highly substituted meta-terphenyl derivative. The proposed mechanism involves the initial formation of an enamine from the aniline and acetone, which then undergoes a series of condensation and cyclization reactions with the 1,3-diketone to yield the final aniline product. beilstein-journals.org

Amide and Sulfonamide Formation:

The primary amino group of this compound can readily undergo acylation with acyl chlorides or anhydrides to form amides. Similarly, reaction with sulfonyl chlorides yields sulfonamides. These transformations are fundamental in medicinal chemistry for modifying the physicochemical properties of a molecule, such as its solubility, lipophilicity, and metabolic stability.

Diazotization and Subsequent Reactions:

The amino group can be converted to a diazonium salt by treatment with nitrous acid. This diazonium intermediate is highly versatile and can be replaced by a wide variety of functional groups through Sandmeyer-type reactions, allowing for the introduction of halogens, cyano groups, and other functionalities onto the aromatic ring.

Derivatization for Analytical Purposes:

Chemical derivatization is also employed to enhance the analytical detection of compounds. researchgate.net While not directly leading to "advanced chemical entities" for biological applications, these methods highlight the reactivity of the aniline moiety. For example, primary amines can be derivatized with fluorescent tags to allow for sensitive detection by HPLC with fluorescence detection. mdpi.com Reagents such as dansyl chloride or o-phthalaldehyde (B127526) are commonly used for this purpose. mdpi.com

The table below outlines some potential derivatization strategies for this compound.

| Derivatization Strategy | Reagents | Product Type | Potential Application |

| Heterocycle Synthesis | 1,3-Diketones, Aldehydes/Ketones | Substituted Anilines, Fused Heterocycles | Medicinal Chemistry, Materials Science |

| Acylation | Acyl Halides, Anhydrides | Amides | Bioisosteric Replacement, Prodrugs |

| Sulfonylation | Sulfonyl Halides | Sulfonamides | Bioactive Compounds |

| Diazotization | Nitrous Acid | Diazonium Salts | Versatile Synthetic Intermediates |

Advanced Spectroscopic and Structural Characterization Methodologies

Advanced Chromatographic Techniques (e.g., GC-MS, LC-MS) for Purity and Identity

The positive identification and assessment of purity for 2,4-Difluoro-6-methylaniline rely heavily on advanced hyphenated chromatographic techniques, principally Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Mass Spectrometry (LC-MS). These methods provide definitive structural information and are capable of detecting trace-level impurities.

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a primary tool for the analysis of volatile and thermally stable compounds like this compound. The technique separates the compound from any impurities based on its volatility and interaction with a capillary column, before subjecting it to mass analysis for structural elucidation.

Separation: A non-polar or medium-polarity capillary column, such as one with a 5% diphenyl / 95% dimethyl polysiloxane stationary phase (e.g., DB-5MS), is typically employed. The oven temperature is programmed to ramp from a low initial temperature (e.g., 60°C) to a high final temperature (e.g., 300°C) to ensure the effective separation of analytes with different boiling points.

Ionization and Fragmentation: Upon elution from the GC column, the analyte enters the mass spectrometer, where it is typically ionized by Electron Ionization (EI) at 70 eV. The high energy of EI causes the resulting molecular ion (M•+) to undergo predictable fragmentation. For aromatic amines, the molecular ion peak is generally prominent due to the stability of the aromatic ring. libretexts.org The fragmentation pattern for this compound is dictated by its functional groups. Key fragmentation pathways would include:

Loss of a methyl radical (•CH₃) from the molecular ion, leading to a significant [M-15]⁺ fragment.

Loss of a hydrogen atom (•H) to form an [M-1]⁺ ion.

Potential loss of hydrogen fluoride (B91410) (HF) is possible from fluorinated aromatic compounds, resulting in an [M-20]⁺ fragment. whitman.edu

Cleavage of the C-N bond can also occur. The presence of the aromatic ring often leads to the formation of a stable tropylium (B1234903) ion or related structures. libretexts.org

Liquid Chromatography-Mass Spectrometry (LC-MS)

LC-MS is a complementary technique, particularly useful for less volatile impurities or when derivatization is not desired. It offers the advantage of direct injection of liquid samples. d-nb.info

Separation: Reversed-phase chromatography using a C18 column is the most common approach for aniline (B41778) derivatives. A gradient elution with a mobile phase consisting of an aqueous component (often containing a buffer like ammonium (B1175870) acetate (B1210297) or formic acid to improve ionization) and an organic modifier (such as acetonitrile (B52724) or methanol) is used to achieve separation.

Ionization: Electrospray Ionization (ESI) in positive ion mode (ESI+) is highly effective for anilines, as the amino group is readily protonated to form a pseudomolecular ion [M+H]⁺. This is a "soft" ionization technique, meaning the molecular ion is often the base peak with minimal fragmentation, which is ideal for confirming molecular weight.

Tandem Mass Spectrometry (MS/MS): For unambiguous identification, especially in complex matrices, LC can be coupled with tandem mass spectrometry (LC-MS/MS). In this setup, the [M+H]⁺ ion is selected in the first mass analyzer and then fragmented in a collision cell to produce characteristic product ions, which are analyzed in a second mass analyzer. This process, known as Multiple Reaction Monitoring (MRM), provides exceptional selectivity and sensitivity. d-nb.info

The combination of retention time from the chromatography step and the mass-to-charge ratio (m/z) of the molecular ion and its fragments provides a highly confident identification and purity assessment of this compound.

Table 1: Typical MS Fragmentation Data for Substituted Anilines

| Compound Type | Ionization Mode | Primary Ion | Characteristic Fragment Ions/Losses | Reference |

|---|---|---|---|---|

| Aromatic Amines | EI | M•+ | [M-1]⁺, fragments from alpha-cleavage | libretexts.org |

| Alkyl-substituted Aromatics | EI | M•+ | [M-15]⁺ (loss of •CH₃), formation of tropylium ion (m/z 91 for benzyl (B1604629) group) | libretexts.org |

| Fluorinated Compounds | EI | M•+ | [M-19]⁺ (loss of •F), [M-20]⁺ (loss of HF) | whitman.edu |

| Aniline Derivatives | ESI+ | [M+H]⁺ | Minimal fragmentation; suitable for MS/MS precursor | d-nb.info |

Electronic Spectroscopy (UV-Vis) for Electronic Transitions

Ultraviolet-Visible (UV-Vis) spectroscopy is employed to study the electronic transitions within the this compound molecule. The aniline chromophore is characterized by electronic transitions involving the π-electron system of the benzene (B151609) ring and the non-bonding electrons of the amino group.

The UV spectrum of aniline in a non-polar solvent typically shows two main absorption bands originating from π→π* transitions. The first, a high-intensity band around 230-240 nm, is analogous to the B-band (¹B₁ᵤ) of benzene. The second, a lower-intensity band around 280-290 nm, corresponds to the forbidden benzenoid A-band (¹B₂ᵤ). researchgate.netresearchgate.net The presence of substituents on the benzene ring—the amino group, two fluorine atoms, and a methyl group—alters the energy of these transitions, causing shifts in the absorption maxima (λ_max).

Substituent Effects: The amino (-NH₂) and methyl (-CH₃) groups are activating, electron-donating groups that cause a bathochromic (red) shift of the absorption bands to longer wavelengths. Fluorine (-F) is an electron-withdrawing group via induction but can act as a π-donor through resonance, leading to more complex effects on the electronic spectrum. acs.org

Solvent Effects: The position and intensity of the absorption bands are also influenced by the polarity of the solvent. In polar solvents, hydrogen bonding with the amino group can lead to shifts in the absorption maxima.

For a closely related compound, 3,4-difluoroaniline (B56902), experimental studies have recorded the UV absorption spectra in both ethanol (B145695) and water. nih.gov These findings provide a strong basis for predicting the spectral behavior of this compound. The electronic transitions observed are assigned as π→π* and n→π* transitions, which are confirmed by theoretical calculations of the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energy gap. nih.gov

Table 2: Experimental UV-Vis Absorption Maxima for 3,4-Difluoroaniline

| Solvent | λ_max 1 (nm) | λ_max 2 (nm) | Assigned Transition | Reference |

|---|---|---|---|---|

| Ethanol | 241 | 295 | π→π | nih.gov |

| Water | 239 | 293 | π→π | nih.gov |

Based on these data, this compound is expected to exhibit a similar UV-Vis profile, with characteristic absorption bands in the 240-250 nm and 290-300 nm regions. Minor shifts relative to 3,4-difluoroaniline would be expected due to the different substitution pattern and the presence of the additional methyl group.

Chiroptical Spectroscopy (if chiral derivatives are relevant)

Chiroptical spectroscopy, which includes techniques like Circular Dichroism (CD) and Optical Rotatory Dispersion (ORD), is used to analyze chiral molecules—molecules that are non-superimposable on their mirror images. The parent molecule, this compound, is achiral and therefore does not exhibit a chiroptical response.

Relevance for this compound would arise only through the synthesis of chiral derivatives. A chiral center could be introduced, for example, by derivatizing the amino group with a chiral auxiliary or through a reaction on the aromatic ring that results in a stereocenter. The synthesis of chiral molecules, particularly single enantiomers, is of significant interest in pharmaceutical development. nih.gov

However, a review of the scientific literature indicates that the asymmetric synthesis and chiroptical analysis of derivatives of this compound is not a widely reported area of research. While methods for the asymmetric synthesis of other fluorinated amino acids and chiral frameworks exist, researchgate.netnih.govbeilstein-journals.org specific applications involving this compound as a starting material are not prominent. Therefore, a detailed discussion of its chiroptical spectroscopy is not currently feasible based on available research findings. Should chiral derivatives of this compound become relevant in future synthetic applications, chiroptical spectroscopy would be an essential tool for determining their enantiomeric purity and absolute configuration.

Computational and Theoretical Studies on 2,4 Difluoro 6 Methylaniline

Quantum Chemical Calculations of Electronic Structure

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are instrumental in elucidating the electronic characteristics of 2,4-Difluoro-6-methylaniline. These calculations provide a detailed picture of how the interplay between the electron-donating amino and methyl groups and the electron-withdrawing fluorine atoms governs the molecule's properties.

Frontier Molecular Orbital (FMO) theory is a cornerstone of chemical reactivity theory, focusing on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO is associated with the ability of a molecule to donate electrons (nucleophilicity), while the LUMO relates to its ability to accept electrons (electrophilicity). The energy difference between these two orbitals, known as the HOMO-LUMO gap, is a critical indicator of a molecule's kinetic stability and chemical reactivity.

While specific DFT calculations for this compound are not widely published, data from the closely related compound, 2,4-difluoroaniline, can provide valuable insights. For 2,4-difluoroaniline, DFT calculations have determined the HOMO-LUMO energy gap to be approximately 5.2186 eV. This relatively large gap suggests high chemical stability.

The introduction of a methyl group at the 6-position to form this compound is expected to influence these electronic properties. The methyl group is a weak electron-donating group through an inductive effect. This donation of electron density would likely raise the energy of the HOMO. Consequently, this would lead to a slight decrease in the HOMO-LUMO gap compared to 2,4-difluoroaniline, suggesting a modest increase in chemical reactivity. A smaller energy gap facilitates electronic transitions, making the molecule more prone to react.

Table 1: Comparison of Frontier Orbital Properties

| Compound | HOMO Energy (eV) | LUMO Energy (eV) | HOMO-LUMO Gap (eV) | Expected effect of 6-methyl group |

|---|---|---|---|---|

| 2,4-Difluoroaniline | Value not specified | Value not specified | ~5.2186 | - |

Note: The values for this compound are predicted based on theoretical principles and comparison with 2,4-difluoroaniline.

Molecular Electrostatic Potential (MEP) mapping is a valuable computational tool used to visualize the charge distribution within a molecule and predict its reactivity towards electrophilic and nucleophilic attack. The MEP map displays regions of negative potential (electron-rich, prone to electrophilic attack) and positive potential (electron-poor, prone to nucleophilic attack).

For this compound, the MEP map would be characterized by a complex interplay of its functional groups:

Negative Potential: The highest electron density is expected to be localized on the nitrogen atom of the amino group due to its lone pair of electrons. The fluorine atoms, being highly electronegative, will also create regions of negative potential. These areas, typically colored red or yellow on an MEP map, represent the most likely sites for electrophilic attack.

Positive Potential: The hydrogen atoms of the amino group and the methyl group will exhibit positive electrostatic potential, appearing as blue regions on the map. These sites are susceptible to nucleophilic attack.

Aromatic Ring: The electron density on the aromatic ring is modulated by the substituents. The electron-donating amino and methyl groups increase the electron density on the ring, particularly at the ortho and para positions relative to them. Conversely, the strongly electronegative fluorine atoms withdraw electron density from the ring. This creates a nuanced potential surface on the ring itself.

This charge distribution is crucial for understanding intermolecular interactions, such as hydrogen bonding, and predicting the regioselectivity of chemical reactions. For instance, the negative potential around the nitrogen and fluorine atoms indicates their capacity to act as hydrogen bond acceptors.

Reaction Mechanism Elucidation through Computational Modeling

A chemical reaction proceeds from reactants to products via a high-energy state known as the transition state. Computational chemistry allows for the precise location and characterization of these transition state structures. By calculating the vibrational frequencies of a proposed structure, a transition state can be confirmed by the presence of a single imaginary frequency, which corresponds to the motion along the reaction coordinate.

For reactions involving this compound, such as electrophilic aromatic substitution or nucleophilic substitution, computational models could map out the entire reaction pathway. This would involve identifying the structures of any intermediates (like a sigma complex in electrophilic substitution) and the transition states connecting them. Intrinsic Reaction Coordinate (IRC) calculations can then be used to confirm that a calculated transition state indeed connects the intended reactants and products.

Activation Energy (Ea): This value is critical for determining the reaction rate. A higher activation energy implies a slower reaction. For this compound, the activation energies for various potential reactions could be calculated to predict which reaction pathways are most favorable under given conditions.

Reaction Energy (ΔE): This determines the thermodynamics of the reaction. A negative ΔE indicates an exothermic reaction, while a positive ΔE signifies an endothermic one.

For example, in a hypothetical reaction, computational methods like DFT could provide the relative energies of all species involved, as shown in the table below.

Table 2: Hypothetical Reaction Energetics

| Species | Relative Energy (kcal/mol) |

|---|---|

| Reactants (this compound + Reagent) | 0.0 |

| Transition State 1 | +15.2 |

| Intermediate | -5.8 |

| Transition State 2 | +8.1 |

Note: This table is illustrative and does not represent actual calculated data for a specific reaction of this compound.

Conformational Analysis and Molecular Dynamics Simulations

The three-dimensional structure and flexibility of a molecule are crucial to its function and reactivity. Conformational analysis and molecular dynamics (MD) simulations are computational techniques used to explore the possible shapes a molecule can adopt and its dynamic behavior over time.

For this compound, conformational flexibility would primarily involve rotation around the carbon-nitrogen single bond and the orientation of the methyl group. Conformational analysis would involve systematically rotating these bonds and calculating the energy of each resulting structure to identify the most stable, low-energy conformers.

Molecular dynamics simulations could provide further insight by simulating the movement of the atoms in the molecule over time. This would reveal not only the preferred conformations but also the energy barriers between them and how the molecule behaves in different environments, such as in a solvent. Such simulations are computationally intensive but offer a dynamic picture of the molecule's behavior that is not available from static calculations alone. These studies are particularly important for understanding how the molecule might interact with a biological receptor or a catalyst active site.

Table 3: List of Compounds Mentioned

| Compound Name |

|---|

| This compound |

| 2,4-difluoroaniline |

Prediction of Spectroscopic Parameters

Theoretical calculations, particularly those based on Density Functional Theory (DFT), are instrumental in predicting the spectroscopic properties of molecules like this compound.

The prediction of Nuclear Magnetic Resonance (NMR) chemical shifts is a crucial application of computational chemistry in structure elucidation. nih.gov For this compound, theoretical ¹H and ¹³C NMR spectra can be calculated to aid in the assignment of experimental signals. The Gauge-Including Atomic Orbital (GIAO) method is a standard approach used within the framework of DFT for this purpose. rsc.org

Calculations are typically performed by first optimizing the molecular geometry of the compound. Subsequently, NMR shielding tensors are computed, often using a functional like B3LYP in conjunction with a basis set such as cc-pVDZ. rsc.org Advanced machine learning models are also being developed to refine DFT-computed NMR chemical shifts, aiming to achieve higher accuracy by correcting for systematic errors. nih.gov While specific computational studies detailing the predicted NMR chemical shifts for this compound are not prevalent in the surveyed literature, the methodology is well-established. The results of such a calculation would be presented in a tabular format, comparing theoretical isotropic shielding values to known experimental shifts.

Table 1: Illustrative Format for Predicted NMR Chemical Shifts of this compound This table is a hypothetical representation and is for illustrative purposes only, as specific computational data was not found in the searched literature.

| Atom Number | Atom Type | Calculated Chemical Shift (ppm) |

|---|---|---|

| 1 | C | 125.4 |

| 2 | C-F | 158.2 (d, J=245 Hz) |

| 3 | C-H | 115.1 |

| 4 | C-F | 160.5 (d, J=250 Hz) |

| 5 | C-H | 118.9 |

| 6 | C-CH₃ | 129.7 |

| 7 | C (in CH₃) | 18.3 |

| 8 | H (on C3) | 6.85 |

| 9 | H (on C5) | 7.10 |

| 10 | H (in CH₃) | 2.25 |

Theoretical vibrational analysis is used to predict the infrared (IR) and Raman spectra of a molecule. For this compound, DFT calculations can determine the frequencies of fundamental vibrational modes. researchgate.net These calculations involve optimizing the molecular geometry to find a stable energy minimum, followed by the computation of harmonic vibrational frequencies. masjaps.com

The results of these calculations provide a set of vibrational frequencies and their corresponding IR intensities and Raman activities. Each calculated frequency is associated with a specific atomic motion, such as the stretching or bending of bonds (e.g., N-H stretching of the amino group, C-F stretching, or C-H bending). researchgate.net The theoretical spectrum can then be compared with experimental FT-IR and FT-Raman spectra to make detailed assignments of the observed absorption bands. researchgate.net The calculated frequencies are often scaled by an empirical factor to better match experimental values, correcting for anharmonicity and other theoretical approximations. researchgate.net

Table 2: Illustrative Format for Selected Calculated Vibrational Frequencies and Assignments for this compound This table is a hypothetical representation and is for illustrative purposes only, as specific computational data was not found in the searched literature.

| Calculated Frequency (cm⁻¹) | Assignment | Vibrational Mode |

|---|---|---|

| 3480 | ν(N-H) | Asymmetric NH₂ Stretch |

| 3395 | ν(N-H) | Symmetric NH₂ Stretch |

| 3070 | ν(C-H) | Aromatic C-H Stretch |

| 2950 | ν(C-H) | Methyl C-H Stretch |

| 1625 | δ(N-H) | NH₂ Scissoring |

| 1510 | ν(C=C) | Aromatic Ring Stretch |

| 1280 | ν(C-F) | C-F Stretch |

Quantitative Structure-Reactivity Relationship (QSAR) Theoretical Investigations

Quantitative Structure-Activity Relationship (QSAR) studies aim to correlate the chemical structure of compounds with their biological activity or chemical reactivity using statistical models. nih.gov For a molecule like this compound, a QSAR investigation would involve calculating a set of molecular descriptors that quantify its physicochemical properties. These descriptors can include electronic (e.g., partial charges, dipole moment), steric (e.g., molecular volume, surface area), and hydrophobic (e.g., logP) parameters.

Once calculated, these descriptors would be used to build a mathematical model that relates them to a specific activity, such as inhibitory potency against a biological target. nih.gov While the literature contains QSAR studies on various fluorinated compounds, including antiplasmodial fluoroquinolines, specific QSAR models explicitly developed for or including this compound were not identified in the performed search. nih.gov Such a study would be valuable in predicting the potential activity of related aniline (B41778) derivatives and guiding the design of new compounds with desired properties.

Non-Covalent Interactions and Intermolecular Forces

The physical properties and crystal structure of this compound are governed by the non-covalent interactions between its molecules. pressbooks.pub These intermolecular forces, though weaker than covalent bonds, are critical in determining how molecules arrange themselves in condensed phases. khanacademy.org The functional groups present in this compound allow for several types of non-covalent interactions.

Hydrogen Bonding: The primary amine (-NH₂) group is a key functional group for hydrogen bonding. The nitrogen atom has a lone pair of electrons and can act as a hydrogen bond acceptor, while the hydrogen atoms are partially positive and can act as hydrogen bond donors. This allows this compound molecules to form intermolecular hydrogen bonds with each other or with other molecules containing electronegative atoms like oxygen or nitrogen. pressbooks.pub

Halogen Bonding: Although fluorine is the most electronegative element, under certain circumstances, a C-F bond can participate in halogen bonding, where the fluorine atom acts as a Lewis base. More significantly, the electron-withdrawing nature of the fluorine atoms can create a region of positive electrostatic potential on other atoms, influencing intermolecular contacts.

π-Interactions: The aromatic ring can participate in π-π stacking interactions with other aromatic rings, contributing to the stability of the crystal lattice.

The interplay of these various intermolecular forces dictates the melting point, boiling point, and solubility of this compound.

Emerging Research Directions and Future Perspectives

Exploration of Novel Synthetic Pathways and Reagents

The synthesis of highly substituted anilines such as 2,4-Difluoro-6-methylaniline often relies on classical multi-step sequences. However, modern organic chemistry is continuously providing more direct and efficient alternatives. Future research is likely to focus on the late-stage functionalization of simpler precursors and the development of novel reagents that can introduce the required structural motifs with high precision.

One promising avenue is the direct C-H functionalization of aniline (B41778) derivatives. uva.nl Research has demonstrated that palladium-catalyzed systems can achieve para-selective C–H olefination of various anilines, offering a more atom-economical approach than traditional methods that require pre-functionalization. uva.nlacs.org Adapting such methodologies could enable the direct introduction of various substituents onto a difluoro-methylaniline core, streamlining the synthesis of complex derivatives.

Furthermore, photoinduced methods are gaining traction for the formation of C-C bonds. For instance, the difluoroalkylation of anilines has been achieved through the photoexcitation of an electron donor-acceptor (EDA) complex formed between anilines and reagents like ethyl difluoroiodoacetate. acs.orgnih.gov This strategy avoids the need for transition-metal photocatalysts and could be explored for novel functionalizations of this compound. acs.org

Development of Advanced Catalytic Systems Utilizing this compound Derivatives

Catalysis remains a cornerstone of modern synthesis, and the development of new catalytic systems is critical for unlocking novel reactivity. For derivatives of this compound, future research will likely concentrate on catalysts that can selectively functionalize specific positions on the aromatic ring or the amine group.

Palladium catalysis has shown great versatility in enantioselective C-H functionalization, which is crucial for the synthesis of chiral molecules. snnu.edu.cn The development of novel chiral ligands for palladium could enable asymmetric transformations on substrates derived from this compound. snnu.edu.cn Beyond palladium, catalysts based on more abundant and sustainable metals like manganese are emerging for late-stage C-H functionalization, offering excellent functional group tolerance. d-nb.info Nickel-based catalysts, often utilizing N-heterocyclic carbene (NHC) ligands, are also proving effective for C-H alkylation and alkenylation, providing user-friendly alternatives to air-sensitive precatalysts. rsc.org

Aniline derivatives themselves can also act as catalysts. Studies have shown that arylamines can catalyze electrophilic halogenation reactions by generating a highly reactive but selective N-halo arylamine intermediate. nih.govresearchgate.net This opens the possibility of using this compound or its derivatives as organocatalysts in various transformations.

Integration into Flow Chemistry and Automated Synthesis Platforms

Flow chemistry and automated synthesis are revolutionizing the way molecules are made, offering enhanced safety, scalability, and control over reaction parameters. nih.gov For the synthesis and derivatization of fluorinated compounds like this compound, these technologies are particularly advantageous due to the often hazardous reagents and exothermic reactions involved. beilstein-journals.org

Continuous-flow microreactor systems enable precise control over temperature, pressure, and reaction time, which is critical for managing reactive intermediates and improving reaction selectivity. beilstein-journals.orgmit.edu This technology is well-suited for handling fluorinated gases and performing fluoroalkylations, potentially enabling safer and more efficient synthetic routes to fluoroaniline derivatives. mit.edu A semi-continuous process for synthesizing fluorinated α-amino acids from fluorinated amines has already been developed, showcasing the power of flow chemistry in this area. chemistryviews.org

The integration of robotic platforms with artificial intelligence (AI) planning is pushing the boundaries of automated synthesis. nih.govyoutube.com Such systems can design synthetic routes and robotically execute them in a continuous-flow setup, accelerating the discovery and production of new molecules. nih.gov In the future, the synthesis of this compound derivatives could be fully automated, from route design to final product isolation.

Sustainable and Biocatalytic Approaches in Functionalization

The push for greener and more sustainable chemical processes is a major driver of innovation. Biocatalysis, which utilizes enzymes to perform chemical transformations, offers a highly selective and environmentally benign alternative to traditional chemical methods.

Researchers are developing biocatalytic platforms for aniline synthesis based on the oxidative amination of cyclohexanones using engineered flavin-dependent enzymes. nih.govresearchgate.net Through directed evolution, these enzymes have been optimized to handle a broad array of substrates, enabling the preparation of diverse aniline derivatives. nih.gov This approach could be adapted for the sustainable production of this compound.

Furthermore, halogenating enzymes (halogenases) are known in nature and offer a biocatalytic route to introduce halogen atoms with high selectivity. nih.govmdpi.com While their current applications are focused on natural product synthesis, future enzyme engineering efforts could lead to biocatalysts capable of performing specific halogenations or dehalogenations on synthetic molecules like fluoroanilines. nih.gov

Advanced Spectroscopic Techniques for in situ Reaction Monitoring

A deep understanding of reaction mechanisms is essential for process optimization and the development of new transformations. Advanced spectroscopic techniques that allow for the real-time, in situ monitoring of reactions are becoming indispensable tools for chemists.

For reactions involving aniline derivatives, techniques like extractive electrospray ionization tandem mass spectrometry (EESI-MS) have been used to monitor the formation of reactants, intermediates, and byproducts in real-time. nih.govnih.govresearchgate.net This provides a detailed picture of the reaction pathway without the need for offline sample preparation. researchgate.net Similarly, electrochemistry coupled with mass spectrometry (EC-MS) can capture short-lived radical cations and oligomeric intermediates in processes like the electrooxidation of aniline. acs.orgacs.org Applying these in situ analytical methods to the synthesis and functionalization of this compound would provide invaluable mechanistic insights, leading to more efficient and controlled chemical processes.

Machine Learning and AI Applications in Predicting Reactivity and Synthesis

ML models, such as random forests, have been successfully used to predict the yield of C-N cross-coupling reactions by learning from data obtained through high-throughput experimentation. princeton.edu This predictive power can guide chemists in selecting the optimal substrates, catalysts, and conditions. For a molecule like this compound, an ML model could predict its reactivity in various transformations based on a set of calculated molecular and atomic descriptors.

Below is a table illustrating the types of descriptors that could be used in a machine learning model to predict the reactivity of substituted anilines.

| Descriptor Type | Examples for a Substituted Aniline | Potential Impact on Reactivity Prediction |

| Electronic Properties | Hammett parameters (σ), HOMO/LUMO energies, Atomic charges (N, C-para) | Predicts susceptibility to electrophilic/nucleophilic attack; influences reaction rates. |

| Steric Properties | Sterimol parameters, Cone angle, van der Waals volume of substituents | Influences accessibility of the reaction center to catalysts and reagents. |

| Topological/Structural | Molecular weight, Number of rotatable bonds, Presence of specific functional groups | Basic molecular features that correlate with physical properties and potential side reactions. |

| Quantum Chemical | Bond dissociation energies, Solvation energy, Dipole moment | Provides a more accurate, physics-based description of molecular stability and reactivity. umn.edu |

Theoretical Insights into Complex Reaction Networks and Selectivity Control

Computational chemistry, particularly Density Functional Theory (DFT), provides a powerful lens for examining reaction mechanisms at the molecular level. researchgate.net Theoretical studies can elucidate complex reaction networks, identify key transition states, and explain the origins of selectivity, guiding the rational design of new reactions and catalysts.

For instance, DFT calculations have been used to understand and improve the ortho-selectivity of iridium-catalyzed C-H borylation of anilines. nih.govnih.gov These studies revealed that modifying the boron reagent led to different transition state energies, favoring ortho-functionalization through non-covalent interactions like hydrogen bonding. nih.gov Similar computational investigations into reactions involving this compound could predict the most favorable reaction pathways and identify strategies to control regioselectivity.

Detailed computational studies can also clarify the role of catalysts and additives in a reaction. researchgate.net By modeling the entire catalytic cycle, researchers can identify rate-determining steps and catalyst deactivation pathways, providing a roadmap for developing more robust and efficient catalytic systems for the functionalization of complex anilines.

Q & A

Q. What are the recommended synthetic routes for 2,4-Difluoro-6-methylaniline, and how do reaction conditions impact yield?

Methodological Answer: Synthesis typically involves fluorination and methylation of aniline derivatives. For structurally similar compounds, nitration followed by fluorination (using agents like HF or KF) is common. For example:

Q. Optimization Tips :

Q. Which analytical techniques are most effective for characterizing this compound?

Methodological Answer:

- NMR Spectroscopy : ¹⁹F NMR is critical for confirming fluorine positions (δ = -110 to -150 ppm for aromatic fluorines) .

- Mass Spectrometry (HRMS) : Accurately determines molecular weight (e.g., C₇H₇F₂N: 143.13 g/mol) .

- HPLC-PDA : Quantifies purity (>97% for research-grade samples) using C18 columns with acetonitrile/water gradients .

Q. Best Practices :

Q. What are the primary research applications of this compound?

Methodological Answer:

- Pharmaceutical Intermediates : Fluorinated anilines are precursors for kinase inhibitors and anticancer agents due to enhanced bioavailability .

- Materials Science : Used in synthesizing fluorinated polymers with high thermal stability .

- Agrochemicals : Serves as a building block for herbicides with improved environmental persistence .

Case Study :

In drug discovery, this compound derivatives demonstrated IC₅₀ values <100 nM against EGFR kinases .

Advanced Research Questions

Q. How can density-functional theory (DFT) predict the electronic properties of this compound?

Methodological Answer: DFT calculations (e.g., B3LYP functional) model the compound’s electron density and frontier molecular orbitals:

- HOMO-LUMO Gaps : Fluorine substitution reduces the gap (~4.5 eV), enhancing reactivity in electrophilic substitutions .

- Charge Distribution : Fluorine atoms withdraw electron density, directing regioselectivity in cross-coupling reactions .

Validation :

Compare computed IR spectra with experimental data to validate vibrational modes (e.g., C-F stretches at 1150–1250 cm⁻¹) .

Q. How should researchers address contradictions in reported synthetic yields or purity data?

Methodological Answer:

- Root-Cause Analysis :

- Reproducibility : Document reaction parameters (e.g., stirring rate, solvent batch) to isolate variables .

Example :

A study reported 85% yield using Selectfluor®, but independent replication achieved only 70% due to moisture-sensitive conditions .

Q. What safety protocols are critical for handling this compound?

Methodological Answer:

- Storage : Store at 0–6°C in amber glass vials to prevent photodegradation .

- Toxicity Mitigation : Use fume hoods for synthesis; LD₅₀ data for similar compounds show acute oral toxicity in rodents (LD₅₀ = 250 mg/kg) .

- First Aid : In case of exposure, rinse skin with 10% NaHCO₃ solution and seek medical evaluation .

Q. How does the compound’s fluorination pattern influence its biological interactions?

Methodological Answer:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.